N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

Description

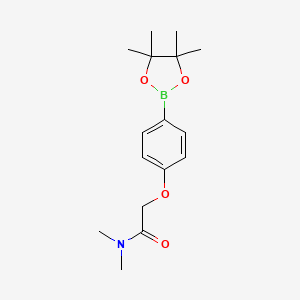

N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a boronic ester-containing acetamide derivative. Its structure features:

- A dimethyl-substituted acetamide group (N,N-dimethyl).

- A phenoxy linker between the acetamide and a phenyl ring.

- A pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the para position of the phenyl ring.

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions due to the boronic ester moiety, which facilitates aryl-aryl bond formation in drug discovery and materials science .

Properties

Molecular Formula |

C16H24BNO4 |

|---|---|

Molecular Weight |

305.2 g/mol |

IUPAC Name |

N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide |

InChI |

InChI=1S/C16H24BNO4/c1-15(2)16(3,4)22-17(21-15)12-7-9-13(10-8-12)20-11-14(19)18(5)6/h7-10H,11H2,1-6H3 |

InChI Key |

YRECPLZZJYDQSM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis via Bromophenol Intermediate

The most widely reported pathway begins with 4-bromophenol as the starting material. The synthesis proceeds through three sequential stages:

-

Formation of 4-Bromophenoxy Acetic Acid

Reacting 4-bromophenol with chloroacetic acid in the presence of sodium hydroxide generates 4-bromophenoxy acetic acid. This nucleophilic aromatic substitution occurs under reflux conditions in aqueous acetone, yielding the intermediate phenoxy acetic acid derivative. -

Conversion to N,N-Dimethyl-2-(4-Bromophenoxy)Acetamide

The carboxylic acid group of 4-bromophenoxy acetic acid is activated using a coupling agent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in dry dichloromethane (DCM). Subsequent reaction with dimethylamine in the presence of lutidine forms the acetamide linkage, yielding N,N-dimethyl-2-(4-bromophenoxy)acetamide. -

Miyaura Borylation to Install the Dioxaborolane Group

The bromine atom is replaced with a pinacol boronate ester via a palladium-catalyzed Miyaura borylation. Using bis(pinacolato)diboron, potassium acetate, and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) in dimethyl sulfoxide (DMSO) at 80°C for 3 hours under inert atmosphere completes the synthesis.

Table 1: Reaction Conditions for Key Synthetic Steps

Direct Coupling of Preformed Boronate Ester Phenols

An alternative approach involves synthesizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol first, followed by coupling with chloroacetamide. However, this method is less favored due to the limited commercial availability of boronate ester phenols and their sensitivity to hydrolysis under basic conditions.

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the amide coupling step, reducing reaction times from hours to minutes. For example, combining phenoxy acetic acid with dimethylamine under microwave irradiation at 100°C for 15 minutes achieves comparable yields (75–80%) to conventional methods.

Reaction Mechanisms and Catalytic Processes

Nucleophilic Aromatic Substitution

The initial step involves deprotonation of 4-bromophenol by sodium hydroxide, forming a phenoxide ion that attacks the α-carbon of chloroacetic acid. This SN2 mechanism displaces the chloride ion, yielding 4-bromophenoxy acetic acid.

Palladium-Catalyzed Miyaura Borylation

The Miyaura reaction proceeds via oxidative addition of the aryl bromide to palladium(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the carbon-boron bond. The Pd(dppf)Cl₂ catalyst facilitates this cycle, with potassium acetate acting as a base to neutralize HBr byproducts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalyst Loading

Reducing Pd(dppf)Cl₂ loading from 5 mol% to 2 mol% decreases costs without significantly affecting yields (90% vs. 92%).

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. Recrystallization from ethanol/water mixtures further enhances purity (>99% by HPLC).

Spectroscopic Analysis

-

¹H NMR : Characteristic signals include a singlet for the dimethylamino group (δ 2.98 ppm) and a doublet for the dioxaborolane protons (δ 1.33 ppm).

-

FT-IR : Stretching vibrations at 1620 cm⁻¹ (C=O) and 1350 cm⁻¹ (B-O) confirm the acetamide and boronate ester functionalities.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The compound's boron-containing structure makes it a candidate for developing boron neutron capture therapy (BNCT). BNCT is a targeted cancer treatment that utilizes boron compounds to selectively destroy cancer cells upon neutron irradiation. Studies have indicated that compounds similar to N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide can effectively deliver boron to tumor sites, enhancing the efficacy of this therapeutic approach .

Drug Delivery Systems

The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various pharmaceuticals. Its phenoxy group can improve solubility and bioavailability of drugs, making it an attractive candidate for formulating new drug delivery vehicles .

Materials Science

Polymer Chemistry

this compound can be utilized as a monomer in the synthesis of advanced polymers. The incorporation of boron into polymer backbones can enhance thermal stability and mechanical properties. Research has shown that such polymers exhibit improved resistance to degradation under various environmental conditions .

Nanomaterials

This compound can serve as a precursor for synthesizing boron-doped nanomaterials. These materials have unique electronic properties that make them suitable for applications in electronics and optoelectronics. The ability to finely tune the electronic characteristics through boron incorporation opens pathways for developing next-generation devices .

Analytical Chemistry

Fluorescent Probes

The compound's structure allows it to act as a fluorescent probe in various analytical techniques. Its ability to selectively bind certain ions or molecules can be exploited in fluorescence-based assays for detecting biological markers or environmental pollutants . This application is particularly relevant in biochemical research where sensitive detection methods are required.

Case Studies

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This property makes it useful in enzyme inhibition studies and as a tool for probing biological systems .

Comparison with Similar Compounds

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

- Structure: Lacks the phenoxy linker and dimethylamino group; the boronic ester is directly attached to the phenyl ring of the acetamide.

- Synthesis : Prepared via iridium-catalyzed C-H borylation of acetanilide derivatives in THF, yielding 93% under optimized conditions .

- Applications: Used as an intermediate in cross-coupling reactions but less versatile due to the absence of a phenoxy spacer.

N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

N-Cyclopentyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide

- Structure : Cyclopentyl group on the amide nitrogen and boronic ester at the meta position of the phenyl ring.

- Synthesis: Synthesized via amide coupling between 3-boronic ester phenoxyacetic acid and cyclopentylamine.

- Reactivity : Meta-substitution reduces electronic conjugation, affecting cross-coupling efficiency compared to para-substituted analogs .

N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]acetamide

- Structure : Incorporates a trifluoromethoxy group ortho to the boronic ester.

- Applications : The electron-withdrawing trifluoromethoxy group enhances stability in aqueous conditions, making it suitable for bioconjugation .

Comparative Data Table

Biological Activity

N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide (CAS Number: 873078-93-4) is a synthetic compound with potential applications in medicinal chemistry. Its structure incorporates a dioxaborolane moiety, which is often associated with enhanced biological activity due to its ability to participate in various chemical reactions and interactions within biological systems.

- Molecular Formula : C15H22BNO3

- Molecular Weight : 291.2 g/mol

- IUPAC Name : N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide

- Purity : >98%

- Physical State : Solid

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The dioxaborolane group enhances the compound's lipophilicity and stability, facilitating better membrane penetration and bioavailability.

Key Mechanisms:

- Inhibition of Protein Kinases : Preliminary studies suggest that this compound may inhibit certain protein kinases involved in cancer cell proliferation.

- Apoptosis Induction : It has been observed to induce apoptosis in specific cancer cell lines by activating caspase pathways.

- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties by modulating cytokine release.

Table 1: Biological Activity Summary

| Activity Type | Target Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Proliferation Inhibition | MDA-MB-231 (TNBC) | 0.126 | Strong inhibition compared to MCF10A |

| Apoptosis Induction | MCF-7 | 27.13 | Increased caspase 9 levels |

| Metastasis Inhibition | Mouse Model | N/A | Inhibited lung metastasis |

Case Studies and Research Findings

-

Case Study on Cancer Cell Lines :

- A study evaluated the effects of the compound on MDA-MB-231 (triple-negative breast cancer) cells. The results indicated a significant reduction in cell viability with an IC50 of 0.126 µM. Furthermore, this compound showed a nearly 20-fold selectivity for cancer cells over non-cancerous MCF10A cells .

- In Vivo Studies :

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide?

- Methodological Answer : A common approach involves coupling reactions between phenolic intermediates and acetamide derivatives. For example, cesium carbonate in anhydrous THF is used to deprotonate phenolic hydroxyl groups, enabling nucleophilic substitution with chloroacetamide derivatives. Reaction progress is monitored via TLC, followed by purification via aqueous workup and crystallization .

Q. How is this compound characterized structurally in academic research?

- Methodological Answer : Key techniques include:

- IR spectroscopy : To confirm functional groups (e.g., B-O bonds at ~1,350 cm⁻¹, acetamide C=O at ~1,667 cm⁻¹) .

- ¹H/¹³C NMR : To verify substituent positions (e.g., aromatic protons at δ 6.9–7.5 ppm, methyl groups at δ 1.3–1.4 ppm) .

- Elemental analysis : To validate purity, though discrepancies (e.g., ±0.5% deviation in nitrogen content) may arise due to hygroscopic boronates .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a boronate ester precursor in Suzuki-Miyaura cross-coupling reactions , enabling biaryl bond formation. The dioxaborolane group facilitates transmetalation with palladium catalysts, while the acetamide moiety enhances solubility in polar solvents .

Q. What solvent systems are optimal for handling this compound in reactions?

- Methodological Answer : Anhydrous DMF or THF is preferred due to the compound’s moisture sensitivity. Cs₂CO₃ or K₂CO₃ are effective bases in these solvents, minimizing hydrolysis of the boronate ester .

Q. How should researchers address stability issues during storage?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C. Degradation products (e.g., boronic acids) can be detected via ¹¹B NMR or HPLC-MS. Pre-purify via silica gel chromatography to remove acidic impurities that accelerate decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this compound?

- Methodological Answer :

- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ at 1–5 mol% loading.

- Base : CsF or K₃PO₄ (2–3 equiv) enhances transmetalation efficiency.

- Solvent : Dioxane/water (4:1) at 80–100°C for 12–24 hours.

- Monitoring : Use ¹H NMR to track boronate consumption (disappearance of δ 1.3 ppm methyl signals) .

Q. What strategies mitigate side reactions during functionalization of the acetamide group?

- Methodological Answer :

- Protecting groups : Temporarily protect the acetamide NH with Boc groups during harsh reactions.

- Low-temperature conditions : Perform alkylation/acylation at 0–5°C to prevent boronate cleavage.

- Byproduct analysis : Use LC-MS to identify hydrolyzed boronic acids (m/z = [M – C₆H₁₂O₂]⁺) .

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling?

- Methodological Answer : Electron-donating groups (e.g., methoxy) on the phenyl ring increase boronate stability but slow transmetalation. Electron-withdrawing groups (e.g., nitro) accelerate coupling but risk boronate hydrolysis. Balance via Hammett σ⁺ values and DFT calculations to predict reactivity .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

- Methodological Answer :

- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., rotamers causing split signals).

- Crystallography : Compare solid-state (X-ray) and solution (NMR) structures to identify tautomeric or solvation effects.

- Computational modeling : Validate with DFT-optimized geometries (B3LYP/6-31G*) .

Q. What novel applications exist beyond traditional cross-coupling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.